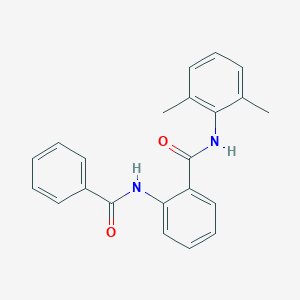
2-benzamido-N-(2,6-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzamido-N-(2,6-dimethylphenyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a dimethylphenyl group attached to a benzamide core. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form an intermediate, which is then reacted with benzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,6-dimethylaniline reacts with benzoyl chloride in the presence of triethylamine to form N-(2,6-dimethylphenyl)benzamide.
Step 2: The intermediate N-(2,6-dimethylphenyl)benzamide is then reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-benzamido-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoylamino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoylamino and dimethylphenyl groups.
Reduction: Reduced forms of the benzoylamino group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-benzamido-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of 2-benzamido-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(benzoylamino)-N-(2,6-dichlorophenyl)benzamide: An analog with similar structural features but with chlorine atoms instead of methyl groups. It exhibits different chemical and biological properties due to the presence of chlorine.
N-(2,6-dimethylphenyl)benzamide: A simpler analog lacking the benzoylamino group, used for comparison in studies to understand the impact of the benzoylamino group on the compound’s properties.
Uniqueness
2-benzamido-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of both benzoylamino and dimethylphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
属性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4g/mol |
IUPAC 名称 |
2-benzamido-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-8-10-16(2)20(15)24-22(26)18-13-6-7-14-19(18)23-21(25)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
OWCCHUCPNAKZOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504694.png)
![Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B504695.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504696.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504697.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B504700.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B504703.png)
![2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B504704.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B504707.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B504708.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B504710.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B504712.png)
![2-(2,3-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B504714.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B504716.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B504717.png)
